![molecular formula C19H21Cl2N3O4S B4088683 1-(3,4-dichlorophenyl)-4-[(2-isopropyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B4088683.png)
1-(3,4-dichlorophenyl)-4-[(2-isopropyl-5-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(3,4-dichlorophenyl)-4-[(2-isopropyl-5-nitrophenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DIDS, which is an abbreviation for its full chemical name. DIDS is a piperazine derivative that has been synthesized and characterized for its biochemical and physiological effects.
Mechanism of Action
DIDS exerts its effects by binding to the anion transporters and CFTR channels, thereby inhibiting their activity. DIDS binds to a specific site on the transporters and channels, which prevents the movement of anions across the cell membrane. This inhibition of anion transport has been shown to have a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
DIDS has been shown to have a number of biochemical and physiological effects. For example, DIDS inhibits the activity of the chloride-bicarbonate exchanger in red blood cells, which leads to an increase in the intracellular pH. DIDS has also been shown to inhibit the activity of the CFTR channel in airway epithelial cells, which leads to a decrease in the secretion of chloride ions and an increase in the viscosity of mucus.
Advantages and Limitations for Lab Experiments
DIDS has several advantages for use in lab experiments. It is a potent and specific inhibitor of anion transporters and CFTR channels, which makes it a useful tool for studying the physiological and biochemical processes that involve these transporters and channels. However, one limitation of DIDS is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on DIDS. One direction is to study the effects of DIDS on other anion transporters and channels, such as the SLC26 family of anion transporters. Another direction is to investigate the potential therapeutic applications of DIDS, such as in the treatment of cystic fibrosis or other diseases that involve anion transporters and channels. Additionally, further research is needed to understand the mechanisms by which DIDS exerts its effects on anion transporters and channels, which could lead to the development of more specific and potent inhibitors.
Scientific Research Applications
DIDS has been widely used in scientific research as a tool to study the physiological and biochemical processes in cells and tissues. DIDS is a potent inhibitor of anion transporters such as the chloride-bicarbonate exchanger and the anion exchanger. DIDS has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is a chloride channel that is mutated in cystic fibrosis patients.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O4S/c1-13(2)16-5-3-15(24(25)26)12-19(16)29(27,28)23-9-7-22(8-10-23)14-4-6-17(20)18(21)11-14/h3-6,11-13H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDIRQGMYHTACL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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